1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-ethylurea
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Description
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-ethylurea is a useful research compound. Its molecular formula is C14H20N4OS and its molecular weight is 292.4. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Reactivity
The reactivity of similar heterocyclic compounds, such as ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, has been studied, showing mechanisms like ANRORC rearrangement and N-formylation, which could be relevant for the synthesis and functionalization of the target compound (Ledenyova et al., 2018).
Metal Ligand Reactivity
Research on the reactivity of hybrid ligands similar to the target compound with metal precursors like Cu(I), Ag(I), and Au(I) suggests potential applications in the development of new metal complexes, which could be useful in catalysis or material science (Muñoz et al., 2011).
Fluorescent Chemosensors
Compounds with pyrazoline and benzothiazole units have been explored for their fluorescent chemosensor properties, especially for metal ion detection. This suggests the target compound could be investigated for similar applications, potentially in environmental monitoring or bioimaging (Asiri et al., 2019).
Antibacterial Agents
The synthesis of heterocyclic compounds with potential antibacterial properties, as seen in microwave-assisted synthesis studies, indicates the broader applicability of such molecules in medicinal chemistry for developing new therapeutics (Khan et al., 2019).
Asymmetric Catalysis
Studies on (pyrazolyl)ethyl)pyridine metal complexes in asymmetric transfer hydrogenation of ketones suggest that the structural motifs present in the target compound might offer valuable insights into designing new catalysts for organic synthesis (Magubane et al., 2017).
Properties
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3-ethylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-4-15-14(19)16-9-12(13-6-5-7-20-13)18-11(3)8-10(2)17-18/h5-8,12H,4,9H2,1-3H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBPKENQCHLKFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC(C1=CC=CS1)N2C(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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